molecular formula C11H10F2O2 B1470111 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal CAS No. 1564005-83-9

3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal

Cat. No.: B1470111
CAS No.: 1564005-83-9
M. Wt: 212.19 g/mol
InChI Key: IMLZSTAZGKYKNK-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by subsequent reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-8(7-14)6-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLZSTAZGKYKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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